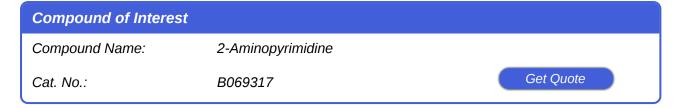


Physicochemical Properties of 2-Aminopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-aminopyrimidine**, a crucial heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental characteristics is paramount for its application in medicinal chemistry and various synthetic processes, as they significantly influence reactivity, bioavailability, and formulation development.

Core Physicochemical Data

The key physicochemical parameters of **2-aminopyrimidine** are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent a consensus of reported data.



Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ N ₃	[1][2]
Molecular Weight	95.11 g/mol	[1][3][4]
Appearance	White to light yellow crystalline powder	[3][5][6][7]
Melting Point	122-127 °C	[1][7][8][9]
Boiling Point	158 °C @ 139.5 mmHg (186.0 mbar)	[2][7][8]
рКа	3.45 @ 20°C	[2][5][7]
Solubility	Soluble in water, methanol, ethanol, acetone, and chloroform. Slightly soluble in ether and benzene.	[3][6][8]
logP	-0.2	[4]

Structural and Bonding Characteristics

2-Aminopyrimidine is a heterocyclic aromatic amine featuring a pyrimidine ring with an amino group at the second position.[3] The molecule possesses two equivalent proton donors (from the amino group) and two equivalent proton acceptors (the ring nitrogen atoms), enabling it to form distinct hydrogen bonding patterns.[10] In its crystalline state, **2-aminopyrimidine** molecules form centrosymmetrically related hydrogen-bonded dimer-like pairs.[11][12] This propensity for hydrogen bonding is a critical determinant of its solubility and interaction with biological targets.[10][13] The molecule can also exhibit amine-imine tautomerism.[10]

The crystal structure of **2-aminopyrimidine** has been determined to be orthorhombic.[11] The relatively short bond distance between the amino-nitrogen and the ring carbon indicates significant conjugation.[11][12]

Below is a diagram illustrating the hydrogen bonding dimer formation of **2-aminopyrimidine**.





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Caption: Dimerization of **2-aminopyrimidine** via intermolecular hydrogen bonds.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are outlined below. These protocols are based on standard laboratory practices.

Determination of Solubility

The solubility of an organic compound can be qualitatively and quantitatively determined through systematic testing in various solvents.

Objective: To determine the solubility of **2-aminopyrimidine** in water, 5% HCl, 5% NaOH, and an organic solvent like diethyl ether.

Materials:

- 2-Aminopyrimidine
- · Distilled water
- 5% (w/v) Hydrochloric acid solution
- 5% (w/v) Sodium hydroxide solution
- Diethyl ether
- Test tubes and rack



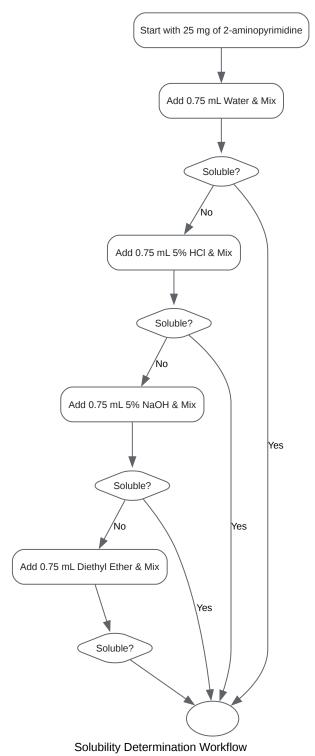
- · Vortex mixer
- pH paper

Procedure:

- Water Solubility: Add approximately 25 mg of 2-aminopyrimidine to a test tube containing 0.75 mL of distilled water.[14]
- Vigorously shake or vortex the test tube for 1-2 minutes.[15]
- Visually inspect the solution for any undissolved solid. If the solution is clear, the compound is considered soluble.
- If the compound dissolves in water, test the pH of the solution with pH paper to get an initial indication of its acidic or basic nature.[16]
- Acid/Base Solubility: If the compound is insoluble in water, repeat the procedure using 0.75 mL of 5% HCl and, in a separate test tube, 0.75 mL of 5% NaOH.[14][16] Solubility in 5% HCl suggests a basic compound, while solubility in 5% NaOH indicates an acidic nature.
- Organic Solvent Solubility: To assess solubility in a non-polar organic solvent, repeat the initial step using 0.75 mL of diethyl ether.[14]

The workflow for solubility determination can be visualized as follows:





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Caption: A stepwise workflow for determining the solubility of a compound.



Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **2-aminopyrimidine**, the pKa of its conjugate acid is determined.

Objective: To determine the pKa of **2-aminopyrimidine** using potentiometric titration.

Materials:

- 2-Aminopyrimidine
- Standardized hydrochloric acid solution (e.g., 0.1 M)
- · Deionized water
- pH meter with a suitable electrode
- Burette
- · Magnetic stirrer and stir bar
- Beaker

Procedure:

- Accurately weigh a sample of 2-aminopyrimidine and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) from the burette.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration well past the equivalence point (the point of the most rapid pH change).



• Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first derivative of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (P) or its logarithm (logP) is a measure of the lipophilicity of a compound, indicating its distribution between an organic (n-octanol) and an aqueous phase. The shake-flask method is the gold standard for its determination.[17]

Objective: To determine the logP of **2-aminopyrimidine** using the shake-flask method.

Materials:

- 2-Aminopyrimidine
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or suitable vials
- Shaker or vortex mixer
- UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

- Prepare a stock solution of **2-aminopyrimidine** in either water or n-octanol.
- Add equal volumes of the water and n-octanol phases to the separatory funnel.
- Add a known amount of the 2-aminopyrimidine stock solution.
- Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.[17][18]
- Allow the two phases to separate completely.



- Carefully collect samples from both the aqueous and the n-octanol layers.
- Determine the concentration of **2-aminopyrimidine** in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve).
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[19]
- The logP is the base-10 logarithm of the partition coefficient.[19]

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- To cite this document: BenchChem. [Physicochemical Properties of 2-Aminopyrimidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069317#physicochemical-properties-of-2-aminopyrimidine]

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